molecular formula C10H14ClF2NO B2474507 2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone CAS No. 2411312-04-2

2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone

Cat. No. B2474507
CAS RN: 2411312-04-2
M. Wt: 237.67
InChI Key: DOYKZQLZAZQNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone is a chemical compound used in scientific research. It is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. Endocannabinoids are naturally occurring molecules in the body that play a role in pain, inflammation, and other physiological processes. Inhibition of FAAH can increase the levels of endocannabinoids, leading to potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone involves inhibition of 2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone. 2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone is an enzyme that breaks down endocannabinoids, including anandamide and 2-arachidonoylglycerol (2-AG). Inhibition of 2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone leads to increased levels of endocannabinoids, which can activate cannabinoid receptors and produce potential therapeutic effects.
Biochemical and Physiological Effects:
2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone has been shown to produce various biochemical and physiological effects. In animal studies, the compound has been found to reduce pain and inflammation, improve anxiety-like behavior, and enhance the activity of the endocannabinoid system. The compound has also been investigated for its potential effects on addiction and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone in lab experiments is its potency as a 2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone inhibitor. It can produce significant increases in endocannabinoid levels at low doses. However, one limitation is its specificity for 2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone inhibition. It may also inhibit other enzymes and produce off-target effects.

Future Directions

There are several future directions for research on 2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone. One area of interest is its potential therapeutic effects in various conditions, such as pain, inflammation, and anxiety. Further studies are needed to determine the optimal dosing and administration methods for these effects. Another area of interest is the development of more selective 2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone inhibitors with fewer off-target effects. Finally, the compound may also be investigated for its potential effects on the immune system and cancer.

Synthesis Methods

The synthesis of 2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone involves several steps. First, 2-chloroethyl ethyl carbonate is reacted with cyclopropylamine to form 2-chloro-1-cyclopropylethanamine. This intermediate is then reacted with 2,2-difluoroethylamine to form 2-chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone.

Scientific Research Applications

2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone has been used in various scientific research studies. It has been investigated for its potential therapeutic effects in pain, inflammation, anxiety, and other conditions. The compound has also been used to study the endocannabinoid system and its role in physiological processes.

properties

IUPAC Name

2-chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClF2NO/c11-4-9(15)14-5-10(6-14,3-8(12)13)7-1-2-7/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYKZQLZAZQNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CN(C2)C(=O)CCl)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone

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